molecular formula C12H14N2O2 B11887126 1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one CAS No. 88786-51-0

1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one

Cat. No.: B11887126
CAS No.: 88786-51-0
M. Wt: 218.25 g/mol
InChI Key: HIKVVYCGKDOLCN-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes an isoxazole ring and an isoquinoline ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an appropriate amine, the intermediate compounds undergo cyclization and subsequent modifications to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on these targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol: This compound shares a similar isoxazole ring structure but differs in the fused ring system.

Uniqueness

1,4-Dimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

88786-51-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1,4-dimethyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinolin-5-one

InChI

InChI=1S/C12H14N2O2/c1-7-10-8-5-3-4-6-9(8)11(15)14(2)12(10)16-13-7/h3-6H2,1-2H3

InChI Key

HIKVVYCGKDOLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C3=C(CCCC3)C(=O)N2C

Origin of Product

United States

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